molecular formula C5H11NO B1426255 (3R)-3-methylpyrrolidin-3-ol CAS No. 392338-65-7

(3R)-3-methylpyrrolidin-3-ol

Cat. No. B1426255
M. Wt: 101.15 g/mol
InChI Key: ILBDVRCFTYQLOE-RXMQYKEDSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of functional groups present. It may also include information about the compound’s natural occurrence or synthesis.



Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions under which the reactions occur, the products formed, and the mechanisms of the reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its reactivity with common reagents.


Scientific Research Applications

Configuration Determination in Ant Poison Alkaloids

The absolute configuration of 3-methylpyrrolidine alkaloids, including (3R)-3-methylpyrrolidin-3-ol, was determined from ant poison glands. This study involved chiral gas chromatography and structural assignment, emphasizing the significance of (3R)-3-methylpyrrolidin-3-ol in the context of natural products (Koob, Rudolph, & Veith, 1997).

Neuroprotective Potential

Research has shown that compounds related to (3R)-3-methylpyrrolidin-3-ol, like aminopyrrolidine-2R,4R-dicarboxylated, can protect against excitotoxic neuronal death, highlighting its potential in neuroprotection and drug development (Battaglia et al., 1998).

Synthetic Approaches from Natural Substances

A study presented synthetic approaches to imino sugar compounds, including derivatives of (3R)-3-methylpyrrolidin-3-ol, from naturally occurring sugars and amino acids, illustrating its importance in synthetic chemistry (Kotian et al., 2011).

Antipsychotic Drug Synthesis

Research involving the synthesis of 3-amino-2-methylpyrrolidines, related to (3R)-3-methylpyrrolidin-3-ol, led to the development of a new formal synthesis method for antipsychotic drugs like emonapride (D’hooghe, Aelterman, & de Kimpe, 2009).

Large-Scale Preparation in Medicinal Chemistry

The large-scale preparation of compounds closely related to (3R)-3-methylpyrrolidin-3-ol from L-aspartic acid was demonstrated, underscoring its relevance in medicinal chemistry (Yoshida et al., 1996).

NMR Studies and Drug Conformation

NMR studies have provided insight into the conformation of compounds like N-methylpyrrolidine, closely related to (3R)-3-methylpyrrolidin-3-ol, aiding in understanding drug-receptor interactions (Simpson, Craig, & Kumler, 1967).

Novel Bi-Substrate Inhibitors Development

Research into pyrrolidine nucleotides similar to (3R)-3-methylpyrrolidin-3-ol led to the development of new bi-substrate inhibitors, indicating its utility in enzyme inhibition studies (Rejman et al., 2012).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling, storing, and disposing of the compound.


Future Directions

This involves identifying areas where further research on the compound is needed. It could include potential applications of the compound, or new reactions that it could undergo.


I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

(3R)-3-methylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5(7)2-3-6-4-5/h6-7H,2-4H2,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILBDVRCFTYQLOE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCNC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R)-3-methylpyrrolidin-3-ol

CAS RN

392338-65-7
Record name (3R)-3-Methylpyrrolidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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